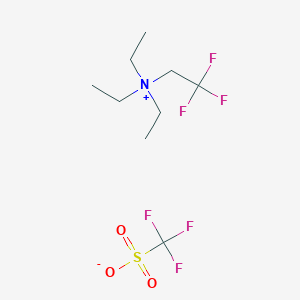

2,2,2-Trifluoroethyl triethylammonium triflate

説明

BenchChem offers high-quality 2,2,2-Trifluoroethyl triethylammonium triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroethyl triethylammonium triflate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

triethyl(2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3N.CHF3O3S/c1-4-12(5-2,6-3)7-8(9,10)11;2-1(3,4)8(5,6)7/h4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVQAPVHZQGQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380392 | |

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380230-73-9 | |

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: 2,2,2-Trifluoroethyl Triethylammonium Triflate

The following technical guide details the properties, synthesis, and applications of 2,2,2-Trifluoroethyl Triethylammonium Triflate , a specialized fluorinated ionic liquid and reagent.

Advanced Fluorinated Media for Electrochemistry & Synthesis

Executive Summary

2,2,2-Trifluoroethyl triethylammonium triflate (CAS 380230-73-9) is a quaternary ammonium salt characterized by the presence of a highly electron-withdrawing trifluoroethyl group on the nitrogen center.[1] Unlike conventional tetraalkylammonium salts, this compound exhibits unique physicochemical properties driven by the "Fluorine Effect," including enhanced anodic stability, lowered melting point, and distinct solvation capabilities.

Primarily utilized as a functionalized ionic liquid (IL) and a phase-transfer catalyst , it serves as a critical component in high-voltage electrochemical systems (e.g., Li-ion batteries, supercapacitors) and as a specialized medium for organic transformations requiring non-flammable, chemically inert environments.

Chemical Identity & Physicochemical Profile[2][3][4]

| Property | Specification |

| Chemical Name | 2,2,2-Trifluoroethyl triethylammonium trifluoromethanesulfonate |

| CAS Number | 380230-73-9 |

| Molecular Formula | |

| Molecular Weight | 333.29 g/mol |

| Cation | |

| Anion | Triflate ( |

| Physical State | Viscous liquid or low-melting solid (hygroscopic) |

| Solubility | Soluble in polar organic solvents (ACN, DMF, DMSO); limited water solubility compared to non-fluorinated analogs.[2] |

Structural Analysis

The compound consists of a triethyl(2,2,2-trifluoroethyl)ammonium cation paired with a triflate anion .[1][3][4]

-

The Cation: The introduction of the

group adjacent to the methylene bridge ( -

The Anion: The triflate anion contributes to the salt's low melting point (due to charge delocalization) and high thermal stability.

Synthesis & Production Protocols

The synthesis of 2,2,2-trifluoroethyl triethylammonium triflate is typically achieved via a direct quaternization reaction (alkylation) of triethylamine with a trifluoroethylating agent.

Protocol: Direct Quaternization

Reagents:

-

Triethylamine (

, anhydrous) -

2,2,2-Trifluoroethyl triflate (

, highly reactive electrophile) -

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) (optional, can be run neat)

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under inert atmosphere (

or -

Addition: Cool the solution to 0°C. Add 2,2,2-Trifluoroethyl triflate (1.0 equiv) dropwise via syringe. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The product may precipitate or form a biphasic oil.

-

Purification:

-

Remove volatiles under reduced pressure.

-

Wash the residue with non-polar solvent (e.g., diethyl ether or pentane) to remove unreacted amines.

-

Dry under high vacuum (<0.1 mbar) at 40°C for 24 hours to remove trace water.

-

-

Validation: Confirm structure via

NMR (quartet for ethyl, quartet for

Caption: Synthesis workflow for 2,2,2-trifluoroethyl triethylammonium triflate via direct alkylation.

Mechanistic Utility & Applications

A. Electrochemical Stability (High-Voltage Electrolytes)

The primary utility of CAS 380230-73-9 lies in its electrochemical robustness . Standard tetraalkylammonium salts often degrade at potentials >4.5 V (vs.

-

Application: Electrolyte additive or main salt for high-voltage Lithium-ion batteries and supercapacitors.

-

Mechanism: The fluorinated alkyl chain creates a "shielding" effect, raising the oxidation potential and preventing electrolyte decomposition at the cathode interface.

B. Reaction Medium & Catalyst

As an ionic liquid, it serves as a tunable solvent for organic synthesis.

-

Lewis Acidity: The cation is harder (in the HSAB sense) than non-fluorinated analogs, potentially enhancing the rates of Lewis acid-catalyzed reactions.

-

Phase Transfer Catalysis (PTC): While less lipophilic than tetrabutylammonium salts, it is effective in fluorinated biphasic systems (e.g., Fluorous Biphase Catalysis), facilitating the transfer of anionic nucleophiles into fluorinated phases.

Caption: Comparative anodic stability of standard vs. fluorinated ammonium cations.

Safety & Handling

-

Hazards: The compound is an ionic liquid salt but derives from reactive precursors. It causes skin irritation and serious eye irritation (H315, H319).

-

Hygroscopicity: Highly hygroscopic. Water absorption significantly alters its viscosity and electrochemical window. Store in a desiccator or glovebox.

-

Thermal Decomposition: Stable up to ~200°C. Above this, it may release volatile fluorinated species and triethylamine.

References

-

Jeon, J. Y., et al. (2012).[5][6][7][8][9] "A Novel and Eco-friendly Method for the Preparation of Ionic Liquids."[5] European Journal of Organic Chemistry, 2012(19), 3566–3569.[6][7][9] Link

- Matsumoto, H., et al. (2005). "Ionic Liquids Based on Aliphatic Quaternary Ammonium Cations with a 2,2,2-Trifluoroethyl Group." Chemistry Letters, 34(11), 1484-1485.

-

ChemicalBook. (2023). "Product Entry: 2,2,2-Trifluoroethyl triethylammonium triflate (CAS 380230-73-9)."[1][2][10][11] Link

-

Santa Cruz Biotechnology. "2,2,2-Trifluoroethyl triethylammonium triflate Data Sheet." Link

Sources

- 1. Career Henan Chemical Co Product Catalog_Page233_ChemicalBook [chemicalbook.com]

- 2. 四丁基三氟甲磺酸铵 | Tetrabutylammonium (trifluoromethan | 35895-70-6 - 乐研试剂 [leyan.com]

- 3. Page loading... [guide12522.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. åä¸åºä¸æ°ä¹é ¸éµ--ä¸ç§é¢å °å·åç©æ离åæ¶²ä½ [ionike.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Tetrabutylammonium perchlorate synthesis - chemicalbook [chemicalbook.com]

- 10. 2,2,2-Trifluoroethyl triethylammonium triflate | CAS 380230-73-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 2,2,2-TRIFLUOROETHYL TRIETHYLAMMONIUM TRIFLATE | 380230-73-9 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2,2,2-Trifluoroethyl triethylammonium triflate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2,2,2-Trifluoroethyl triethylammonium triflate (CAS RN: 380230-73-9), an ionic liquid of interest in various chemical and pharmaceutical applications. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and precursors to offer a robust predictive overview. We will delve into the nuanced interplay between the fluorinated cation and the triflate anion, offering insights into the compound's expected characteristics and a detailed, field-proven protocol for its synthesis and characterization.

Introduction: The Strategic Integration of Fluorine in Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of compounds with tunable physicochemical properties.[1] The incorporation of fluorine atoms into the cationic or anionic components of an IL can profoundly influence its characteristics, including thermal stability, viscosity, and miscibility with other solvents.[2][3] The subject of this guide, 2,2,2-Trifluoroethyl triethylammonium triflate, represents a strategic molecular design, combining a fluorinated alkylammonium cation with the well-established trifluoromethanesulfonate (triflate) anion. The trifluoroethyl group is known to impart unique electronic properties and metabolic stability in drug candidates, while the triflate anion is a weakly coordinating anion that often leads to ILs with desirable electrochemical properties.[4]

Molecular Structure and its Implications

The molecular formula of 2,2,2-Trifluoroethyl triethylammonium triflate is C9H17F6NO3S, with a molecular weight of 333.3 g/mol .[5] The structure consists of a quaternary ammonium cation, N,N,N-triethyl-2,2,2-trifluoroethanaminium, and a trifluoromethanesulfonate anion.

The Cation: N,N,N-triethyl-2,2,2-trifluoroethanaminium

The cation's structure features a central nitrogen atom bonded to three ethyl groups and one 2,2,2-trifluoroethyl group. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group is anticipated to influence the charge distribution across the cation, potentially affecting its interaction with the anion and surrounding solvent molecules.

The Anion: Trifluoromethanesulfonate (Triflate)

The triflate anion (CF3SO3-) is a highly stable, weakly coordinating anion due to the delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This characteristic is a key contributor to the potential for this compound to be a liquid at or near room temperature.

Diagram: Molecular Structure of 2,2,2-Trifluoroethyl triethylammonium triflate

Caption: Ball-and-stick representation of the ionic pair.

Synthesis and Characterization: A Predictive Protocol

Synthesis of the Precursor: 2,2,2-Trifluoroethyl trifluoromethanesulfonate

The synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate is typically achieved through the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride.[7][8]

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate

-

Reaction Setup: A dry 100-mL round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a condenser.

-

Reagent Addition: Under a nitrogen atmosphere, add 25 mL (0.342 moles) of 2,2,2-trifluoroethanol to the flask. Subsequently, add 50 mL (0.297 mol) of trifluoromethanesulfonic anhydride.

-

Reaction Conditions: Stir the mixture at room temperature for 30 minutes. Following this, heat the mixture to reflux and maintain for 3 hours.

-

Purification: After cooling to room temperature, the product is purified by distillation to yield 2,2,2-trifluoroethyl trifluoromethanesulfonate.

Diagram: Synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate

Caption: Proposed workflow for the final product synthesis.

Predicted Spectroscopic Data

While experimental spectra for 2,2,2-Trifluoroethyl triethylammonium triflate are not available in the public domain, we can predict the key features based on the known spectra of its constituent parts and analogous compounds.

-

¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethyl groups, and a quartet for the methylene group of the trifluoroethyl moiety, likely coupled to the fluorine atoms.

-

¹³C NMR: The spectrum would display distinct signals for the ethyl carbons and the trifluoroethyl carbons, with the latter showing coupling to the fluorine atoms.

-

¹⁹F NMR: Two singlets are anticipated: one for the triflate anion and another for the trifluoromethyl group of the cation.

-

IR Spectroscopy: Characteristic vibrational bands for C-F, S=O, and C-N bonds would be present.

Physicochemical Properties: An Estimation

The physicochemical properties of 2,2,2-Trifluoroethyl triethylammonium triflate are expected to be influenced by the fluorinated cation. The properties of the precursor, 2,2,2-Trifluoroethyl trifluoromethanesulfonate, are summarized in the table below.

| Property | Value for 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Source |

| CAS Number | 6226-25-1 | [9] |

| Molecular Formula | C3H2F6O3S | [9] |

| Molecular Weight | 232.1 g/mol | [9] |

| Boiling Point | 89-92 °C @ 740 mmHg | [9] |

| Density | 1.61 g/mL @ 25 °C | [9] |

| Refractive Index | 1.3037 @ 25 °C | [9] |

Based on general trends for fluorinated ionic liquids, 2,2,2-Trifluoroethyl triethylammonium triflate is anticipated to have a relatively low melting point, good thermal stability, and a moderate viscosity. Its solubility will likely be highest in polar aprotic solvents.

Potential Applications

Given the properties of its constituent ions, 2,2,2-Trifluoroethyl triethylammonium triflate holds promise in several areas:

-

Electrolytes: The combination of a stable cation and the triflate anion suggests potential use in electrochemical devices such as batteries and capacitors.

-

Specialty Solvents: Its unique fluorine content may lead to interesting solvation properties for specific reactions, particularly those involving fluorinated compounds.

-

Pharmaceutical Synthesis: The trifluoroethyl moiety is a valuable pharmacophore, and this ionic liquid could serve as a reagent or solvent in the synthesis of fluorinated drug molecules. [6]

Conclusion

2,2,2-Trifluoroethyl triethylammonium triflate is an ionic liquid with a molecular architecture that suggests a unique combination of properties. While a full experimental characterization is not yet available in the literature, this guide provides a comprehensive overview based on the established chemistry of its precursors and related compounds. The detailed synthetic protocols and predictive data presented herein offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this and other fluorinated ionic liquids. Further experimental investigation is warranted to fully elucidate the properties and application scope of this promising compound.

References

-

LookChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved February 17, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. Retrieved February 17, 2026, from [Link]

- Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547.

- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.

- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).

-

Solvionic. (n.d.). Ionic liquids. Retrieved February 17, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. Retrieved February 17, 2026, from [Link]

- Hanamoto, T., et al. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. European Journal of Organic Chemistry, 2003(21), 4279-4285.

- Google Patents. (n.d.). Preparation and purification of ionic liquids and precursors.

- Markiewicz, R., & Jurga, S. (2022). Relative Cation-Anion Diffusion in Alkyltriethylammonium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(11), 5994.

-

Oakwood Chemical. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Retrieved February 17, 2026, from [Link]

Sources

- 1. Ionic liquids [solvionic.com]

- 2. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]

- 3. Highly‐fluorinated Triaminocyclopropenium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,2,2-Trifluoroethyl triethylammonium triflate | CAS 380230-73-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 6226-25-1 | 6164-3-23 | MDL MFCD00671579 | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | SynQuest Laboratories [synquestlabs.com]

An In-depth Technical Guide to the Discovery and History of Trifluoroethylating Agents

Abstract

The introduction of the trifluoroethyl group (-CH2CF3) into organic molecules is a transformative strategy in modern medicinal and agricultural chemistry. Its unique electronic properties can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after motif.[1][2][3] This guide provides a comprehensive overview of the historical development and discovery of trifluoroethylating agents, charting the course from early, harsh methodologies to the sophisticated and selective reagents employed today. We will explore the evolution of electrophilic, nucleophilic, and radical trifluoroethylation strategies, detailing the underlying mechanistic principles and providing field-proven insights for the modern researcher.

Introduction: The Strategic Value of the Trifluoroethyl Group

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1][4] Among these, the trifluoroethyl group stands out for its ability to act as a lipophilic hydrogen bond donor and for its profound impact on the physicochemical properties of a parent molecule.[1] Early methods for introducing this group were often limited by harsh reaction conditions and a narrow substrate scope. The quest for milder, more versatile, and more efficient reagents has driven significant innovation in synthetic chemistry, leading to the development of a diverse toolbox of trifluoroethylating agents.

Early Pioneers and the Dawn of Electrophilic Trifluoroethylation

The journey towards practical trifluoroethylating agents began with the development of electrophilic reagents designed to deliver a "CF3+" equivalent. While the trifluoromethyl cation itself is highly unstable, chemists devised clever strategies to generate reagents with a polarized bond that could be attacked by nucleophiles.[5]

The Yagupolskii Reagents: A Seminal Discovery

In 1984, the landscape of fluorine chemistry was forever changed by the work of Yagupolskii and co-workers.[1][5][6] They reported that S-trifluoromethyl diarylsulfonium salts could effectively trifluoromethylate soft nucleophiles like thiophenolates.[1][6][7] This discovery marked the birth of the first practical electrophilic trifluoromethylating agents and laid the conceptual groundwork for future innovations.[1][7][8]

The Umemoto Reagents: Enhanced Stability and Reactivity

Building on Yagupolskii's work, Umemoto and his team developed a series of S-(trifluoromethyl)dibenzothiophenium salts, now famously known as Umemoto's reagents.[7][8][9] These reagents demonstrated improved stability and a broader substrate scope compared to their predecessors.[10] The incorporation of the dibenzothiophene core enhanced the electrophilicity of the sulfur atom, facilitating the transfer of the trifluoromethyl group.[10] Further refinements, such as the introduction of fluorine atoms on the dibenzothiophene ring (Umemoto's Reagent II), led to even more powerful and thermally stable agents.[3][10]

The Togni Reagents: The Rise of Hypervalent Iodine

A significant breakthrough came in 2006 when Antonio Togni and his group introduced a new class of hypervalent iodine(III)-CF3 reagents.[1][7] These reagents, now known as Togni's reagents, are exceptionally mild, shelf-stable, and highly versatile electrophilic trifluoromethylating agents.[1][7][11] Their effectiveness stems from the polarized hypervalent I-CF3 bond, which allows for the transfer of an electrophilic trifluoromethyl group to a wide array of carbon and heteroatom nucleophiles.[12][13]

The synthesis of Togni's reagents involves a clever "umpolung" (polarity reversal) strategy, where a nucleophilic CF3- source (like the Ruppert-Prakash reagent) is used to displace a ligand on a hypervalent iodine precursor.[6][7]

The Other Side of the Coin: Nucleophilic Trifluoroethylation

While electrophilic methods have proven powerful, the development of nucleophilic trifluoroethylating agents, capable of delivering a "CH2CF3-" equivalent, has been equally crucial. This approach is particularly valuable for reactions with electrophilic partners like aldehydes, ketones, and imines.

The Ruppert-Prakash Reagent: A Workhorse for Nucleophilic CF3 Transfer

The most prominent reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF3), widely known as the Ruppert-Prakash reagent.[2][14] First prepared by Ingo Ruppert in 1984, its utility as a versatile reagent was extensively developed by G. K. Surya Prakash.[14]

TMSCF3 itself is unreactive, but in the presence of a nucleophilic activator, such as a fluoride source (e.g., TBAF), it generates a transient trifluoromethyl anion (CF3-).[2][14] This highly reactive species can then add to a wide range of electrophiles.[2]

Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde substrate (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) in a flame-dried flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF3) (1.2 mmol, 1.2 equiv.) to the stirred solution.

-

Initiation: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 0.1 equiv.) dropwise.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH4Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[2]

Harnessing Fluoroform: A Greener Approach

More recently, significant efforts have been directed towards using fluoroform (HCF3) as an inexpensive and environmentally benign source for generating the trifluoromethyl anion.[15][16][17] HCF3 is an industrial byproduct, and its use as a C1 building block represents a more sustainable approach to trifluoromethylation.[15][17] The deprotonation of fluoroform with a strong base, often in the presence of a trapping agent, generates a nucleophilic CF3 source that can be used in various transformations.[16][17]

The Modern Era: Radical and Photoredox Trifluoroethylation

The advent of visible-light photoredox catalysis has revolutionized organic synthesis, and trifluoroethylation has been no exception.[18] These methods allow for the generation of trifluoromethyl radicals under exceptionally mild conditions, opening up new avenues for C-C and C-heteroatom bond formation.[18][19]

In a typical photoredox cycle for trifluoromethylation, a photocatalyst (often a ruthenium or iridium complex) is excited by visible light.[18][20] The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source, such as trifluoroiodomethane (CF3I) or an electrophilic reagent like Umemoto's or Togni's reagent, to generate a trifluoromethyl radical (•CF3).[18][20][21] This radical can then add to alkenes, alkynes, or (hetero)arenes to form the desired trifluoromethylated products.[21][22]

Comparative Analysis of Trifluoroethylating Agents

| Reagent Class | Key Examples | Mechanism | Advantages | Disadvantages |

| Electrophilic | Yagupolskii, Umemoto, Togni Reagents | CF3⁺ Transfer | Shelf-stable, wide substrate scope, mild conditions (Togni) | Can require activation, stoichiometric byproducts |

| Nucleophilic | Ruppert-Prakash Reagent, HCF3-derived | CF3⁻ Transfer | Effective for carbonyls/imines, access to chiral amines/alcohols | Moisture-sensitive, requires stoichiometric activator |

| Radical | CF3I, Photoredox with Togni/Umemoto | •CF3 Transfer | Extremely mild conditions, high functional group tolerance, novel reactivity | Can require photocatalysts and specific light sources |

Conclusion and Future Outlook

The discovery and development of trifluoroethylating agents represent a remarkable journey of innovation in synthetic organic chemistry. From the pioneering work of Yagupolskii to the modern elegance of photoredox catalysis, the tools available to researchers for installing the vital trifluoroethyl group have become increasingly sophisticated and powerful. Future developments will likely focus on enhancing the efficiency and selectivity of these transformations, particularly in the context of asymmetric synthesis and late-stage functionalization of complex molecules. The continued exploration of sustainable and cost-effective trifluoromethyl sources, such as fluoroform, will also be a key area of research, ensuring that this powerful synthetic strategy remains accessible and environmentally responsible.

References

- Designing New Togni Reagents by Comput

- Fluoroalkylation: Expansion of Togni Reagents - Sigma-Aldrich.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC.

- Umemoto Reagent IV and Electrophilic Fluorin

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - Beilstein Journals.

- Umemoto Reagent I - Enamine.

- Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Applic

- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)

- Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communic

- Mes-Umemoto reagent - Enamine.

- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - ResearchG

- Trifluoromethyltrimethylsilane - Wikipedia.

- Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis - ResearchG

- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) - Sigma-Aldrich.

- Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethyl

- Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox c

- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis - ACS Public

- Togni reagent - Enamine.

- Ruthenium-Catalyzed Photoredox Trifluoromethyl

- An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents - ScienceDirect.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - Beilstein Journals.

- Trifluoromethyl

- Radical trifluoromethylation - ResearchG

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals.

- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.

- Reactivity of Electrophilic Trifluoromethyl

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals.

- Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Publishing.

- Radical Fluoroalkylation Reactions - Notables de la Ciencia.

- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Public

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchG

- Development of N-F fluorinating agents and their fluorinations: Historical perspective - Beilstein Journals.

- Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC - PubMed Central.

- Nucleophilic trifluoromethylation of carbonyl compounds and deriv

Sources

- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 17. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 18. mdpi.com [mdpi.com]

- 19. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 22. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Trifluoroethylation of Aromatic Compounds

Introduction: The Strategic Value of the Trifluoroethyl Group in Modern Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Among these, the trifluoroethyl group (-CH₂CF₃) has emerged as a critical bioisostere for ethyl or ethoxy moieties, offering a unique modulation of a molecule's physicochemical properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Consequently, the development of robust and versatile methods for the direct trifluoroethylation of aromatic and heteroaromatic cores is a highly sought-after objective in synthetic organic chemistry.[1] This guide provides an in-depth overview of the primary mechanistic manifolds governing aromatic trifluoroethylation and presents detailed, field-proven protocols for their practical implementation.

Mechanistic Underpinnings: A Guide to Strategic Reaction Design

The approach to trifluoroethylating an aromatic compound is dictated by the electronic nature of the substrate and the desired regioselectivity. The choice of reagents and reaction conditions is a direct consequence of the underlying reaction mechanism. Three primary pathways dominate the landscape of aromatic trifluoroethylation: radical, nucleophilic, and electrophilic.

Radical Trifluoroethylation: A Versatile Approach for Diverse Aromatic Systems

Radical trifluoroethylation has become a powerful tool due to its tolerance of a wide range of functional groups and its applicability to both electron-rich and electron-deficient aromatic systems.[3][4] This pathway involves the generation of a trifluoroethyl radical (•CH₂CF₃), which then adds to the aromatic ring.

The generation of the trifluoroethyl radical can be achieved through various methods, including the use of radical initiators with reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or through photoredox catalysis.[3][5][6] The latter has gained significant traction due to its mild reaction conditions, often employing visible light and a photocatalyst to initiate the radical cascade.[3][4]

Logical Flow of Radical Trifluoroethylation

Sources

- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 6. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

Application Note: 2,2,2-Trifluoroethyl Triethylammonium Triflate in Agrochemical Synthesis

This Application Note and Protocol guide details the use of 2,2,2-Trifluoroethyl triethylammonium triflate (CAS 380230-73-9), a specialized reagent for introducing the trifluoroethyl group (

Executive Summary & Scientific Rationale

The 2,2,2-trifluoroethyl group (

Traditionally, this group is introduced using 2,2,2-trifluoroethyl triflate (

2,2,2-Trifluoroethyl triethylammonium triflate (

Key Advantages[1][3][4]

-

Safety: Solid salt form eliminates inhalation hazards associated with volatile triflates/iodides.[1]

-

Stoichiometry Control: Allows precise weighing and dosing, critical for GMP-like process development.[1]

-

Selectivity: Controlled release of the electrophile at elevated temperatures reduces side reactions common with highly reactive liquid triflates.

Mechanism of Action

The reagent functions via a thermally induced nucleophilic substitution (

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway of trifluoroethylation using the ammonium triflate salt. The reaction is driven by the nucleophilic attack on the methylene carbon, displacing neutral triethylamine.

Application Spectrum in Agrochemicals[3][5][6][7][8]

This reagent is particularly effective for synthesizing trifluoroethoxy and trifluoroethylamino bridges found in herbicides and insecticides.[1]

| Agrochemical Class | Target Functional Group | Example Active Ingredients |

| Herbicides | Trifluoroethoxy ether ( | Tembotrione (intermediate synthesis), Flupyrsulfuron analogs |

| Insecticides | Trifluoroethylthio ether ( | Flupentiofenox (sulfoxide precursor) |

| Fungicides | N-Trifluoroethylazoles | Triflumizole analogs, Pyrazole-based SDHIs |

Detailed Experimental Protocol

Objective: Synthesis of a 4-(2,2,2-trifluoroethoxy)phenyl intermediate (Model for Tembotrione/Fluralaner ether linkages).

Materials

-

Substrate: 4-Hydroxyacetophenone (10.0 mmol, 1.36 g)

-

Reagent: 2,2,2-Trifluoroethyl triethylammonium triflate (12.0 mmol, 4.02 g)

-

Base: Cesium Carbonate (

) (15.0 mmol, 4.88 g)[1]-

Note:

is preferred over

-

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush with Nitrogen (

) or Argon.[1]

-

-

Deprotonation:

-

Add 4-Hydroxyacetophenone (1.0 equiv) and anhydrous DMF to the flask.

-

Add

(1.5 equiv) in a single portion.[1] -

Stir at Room Temperature (25°C) for 30 minutes. The mixture will likely turn yellow/orange as the phenoxide anion forms.

-

-

Reagent Addition:

-

Add 2,2,2-Trifluoroethyl triethylammonium triflate (1.2 equiv) as a solid directly to the reaction mixture.[1]

-

Tip: If the salt is clumpy, grind it to a fine powder in a mortar/pestle (inside a fume hood) before addition to ensure rapid dissolution.

-

-

Reaction:

-

Work-up:

-

Purification:

Experimental Workflow Diagram

Figure 2: Operational workflow for the O-trifluoroethylation of phenols using the ammonium salt reagent.

Optimization & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent | DMF or NMP | High polarity is required to dissolve the salt and stabilize the transition state.[1] Acetonitrile may require higher pressure (sealed tube) to reach necessary temps (>80°C).[1] |

| Base | Cs₂CO₃ > K₂CO₃ > NaH | Cesium improves the nucleophilicity of phenols. NaH can be used but requires stricter moisture control and may cause side reactions with the ammonium salt at high temps.[1] |

| Stoichiometry | 1.2 – 1.5 equiv | A slight excess accounts for any thermal degradation of the reagent over prolonged heating. |

| Temperature | 90 – 110°C | Below 80°C, reaction is sluggish. Above 130°C, risk of elimination (forming volatile trifluoroethylene) increases. |

Safety & Handling (E-E-A-T)

-

Toxicity: Unlike the alkylating agents

(highly toxic, potential alkylator of DNA), the ammonium salt is bulky and charged, reducing its immediate bioavailability and volatility. However, it should still be treated as a potential alkylating agent. -

Byproducts: The reaction releases Triethylamine (

) .[1] Ensure the reaction vessel is vented to a scrubber or fume hood, as -

Stability: The salt is hygroscopic. Store in a desiccator. Moisture can lead to hydrolysis of the triflate anion over long periods, though the C-N bond is robust.

References

-

Santa Cruz Biotechnology. 2,2,2-Trifluoroethyl triethylammonium triflate (CAS 380230-73-9) Product Data. [1]

-

Umemoto, T. (1996).[1] Electrophilic Trifluoromethylating Agents.[1] Chemical Reviews, 96(5), 1757-1778.[1] (Foundational chemistry of trifluoroalkyl onium salts). [1]

-

Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.[1] (Context on trifluoroethyl groups in agrochemicals like Tembotrione). [1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] [1]

-

PubChem Compound Summary. Fluralaner (Agrochemical containing trifluoroethylamino group). [1]

Sources

Application Note: 2,2,2-Trifluoroethyl Triethylammonium Triflate in High-Sensitivity Proteomics

This Application Note is designed for researchers in proteomics and drug development. It details the technical utilization of 2,2,2-Trifluoroethyl triethylammonium triflate (TFE-TEA-TfO), a specialized Fluorinated Ionic Liquid (FIL) and quaternary ammonium salt, for advanced sample preparation and mass spectrometry analysis.

Executive Summary

2,2,2-Trifluoroethyl triethylammonium triflate (

Key Applications:

-

Membrane Protein Solubilization: The fluorinated cation effectively disrupts lipid bilayers and solubilizes hydrophobic transmembrane domains without irreversible precipitation.

-

Ion-Pairing & Chromatography: Acts as a volatile-compatible modifier for enhancing the separation of acidic peptides (phosphopeptides) via ion-pairing mechanisms.

-

Fluorous Affinity Enrichment: Facilitates the selective enrichment of fluorine-tagged peptides or acts as a phase-transfer catalyst in specific derivatization workflows.

Scientific Mechanism & Rationale

The Fluorine Effect in Protein Solubilization

The core utility of TFE-TEA-TfO lies in its amphiphilic fluorinated structure.

-

Hydrophobic Disruption: The ethyl groups on the ammonium center provide alkyl-chain hydrophobicity, interacting with non-polar protein cores.

-

Fluorine-Specific Solvation: The trifluoroethyl group (

) introduces "fluorophilicity." Fluorine atoms are highly electronegative but non-polarizable, creating a "non-stick" solvent cage that prevents protein aggregation more effectively than hydrogen-based surfactants. -

Chaotropic Action: As an ionic liquid, the salt disrupts the hydrogen bonding network of water, lowering the energy barrier for protein unfolding and exposing cleavage sites for trypsin/Lys-C.

Mass Spectrometry Compatibility

Unlike Sodium Dodecyl Sulfate (SDS), which suppresses ionization and ruins LC columns, TFE-TEA-TfO is a soft salt .

-

Charge Delocalization: The bulky quaternary ammonium cation is less likely to form tight adducts with peptides compared to sodium.

-

Removability: While not fully volatile, the salt can be removed via standard C18 desalting or Specific Precipitation protocols (SP3) more easily than long-chain detergents.

Experimental Protocols

Protocol A: High-Efficiency Digestion of Hydrophobic Membrane Proteins

Objective: Solubilize and digest diverse membrane proteins from cell pellets.

Reagents:

-

Lysis Buffer A: 1% (w/v) 2,2,2-Trifluoroethyl triethylammonium triflate in 50 mM Ammonium Bicarbonate (pH 8.0).

-

Reducing Agent: 100 mM DTT.

-

Alkylating Agent: 200 mM Iodoacetamide (IAA).

-

Enzyme: Sequencing-grade Trypsin/Lys-C mix.

-

Quenching/Cleanup: 10% Formic Acid, C18 Spin Columns.

Step-by-Step Workflow:

-

Cell Lysis:

-

Resuspend cell pellet (

cells) in 100 µL of Lysis Buffer A . -

Note: The fluorinated salt aids in breaking the membrane without the need for harsh mechanical shearing.

-

Incubate on ice for 10 mins, then sonicate (3 cycles, 10s on/off) to shear DNA.

-

-

Reduction & Alkylation:

-

Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 mins.

-

Cool to room temperature. Add IAA to 15 mM. Incubate in dark for 20 mins.

-

-

Dilution & Digestion:

-

Critical Step: Dilute the sample 5-fold with 50 mM Ammonium Bicarbonate.

-

Reasoning: High concentrations of ionic liquids can inhibit trypsin. Diluting to <0.2% reduces inhibition while maintaining peptide solubility.

-

Add Trypsin/Lys-C (1:50 enzyme:protein ratio).

-

Incubate overnight at 37°C with shaking (600 rpm).

-

-

Cleanup (Mandatory):

-

Acidify with Formic Acid to pH < 3.

-

Centrifuge at 14,000 x g for 10 mins to pellet any precipitated lipids.

-

Load supernatant onto C18 Spin Column (or SP3 magnetic beads).

-

Wash 3x with 0.1% Formic Acid (removes the TFE-TEA-TfO salt).

-

Elute with 50% Acetonitrile/0.1% Formic Acid.

-

Protocol B: Ion-Pairing LC-MS for Acidic Peptides

Objective: Enhance the retention and detection of hydrophilic phosphopeptides.

Reagents:

-

Mobile Phase A: Water + 0.1% Formic Acid + 0.05 mM TFE-TEA-TfO.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 0.05 mM TFE-TEA-TfO.

Methodology:

-

Preparation: Add TFE-TEA-TfO to the mobile phases at a low concentration (0.05 - 0.1 mM).

-

Mechanism: The quaternary ammonium cation (

) pairs with negatively charged phosphate groups on peptides. -

Effect: This neutralizes the charge, increasing the hydrophobicity of the phosphopeptide, leading to better retention on C18 columns and sharper peak shapes.

-

Detection: The fluorinated group may provide a unique mass defect shift, aiding in the identification of paired species if analyzing in MS1.

Data Interpretation & Performance Metrics

Table 1: Comparison of Solubilization Agents

| Feature | SDS (Sodium Dodecyl Sulfate) | Urea (8M) | TFE-TEA-TfO (FIL) |

| Solubilization Power | High (Aggressive) | Moderate | High (Membrane specific) |

| Enzyme Compatibility | None (Must remove) | Low (Must dilute) | Moderate (Dilute 5x) |

| MS Compatibility | Severe Suppression | Compatible (if removed) | Moderate (Ion Pairing effects) |

| Removal Ease | Difficult (requires precip) | Easy (C18) | Easy (C18/SP3) |

| Selectivity | General | General | Fluorophilic/Hydrophobic |

Workflow Visualization

The following diagram illustrates the "FIL-Assisted Proteomics Pipeline" using TFE-TEA-TfO.

Caption: Workflow for utilizing TFE-TEA-TfO in bottom-up proteomics, highlighting the critical dilution and cleanup steps to ensure MS compatibility.

Critical Considerations & Troubleshooting

-

Purity is Paramount: Ensure the TFE-TEA-TfO used is MS-grade or high-purity (>98%). Impurities in ionic liquids can cause severe background noise in chromatograms.

-

Not a Volatile Buffer: Unlike Ammonium Bicarbonate, TFE-TEA-TfO is a salt. It will not evaporate in a speed-vac. You must use a solid-phase extraction (C18) step to remove it before injection.

-

Safety: Fluorinated compounds can be persistent. Dispose of waste in dedicated halogenated solvent streams.

References

-

Kawamura, T., et al. (2012). Perfluorooctanoic acid and ammonium perfluorooctanoate: volatile surfactants for proteome analysis? Rapid Communications in Mass Spectrometry.

- Context: Establishes the foundational use of fluorinated ammonium salts and surfactants in proteomics for solubilization and their MS comp

-

Zhang, P., et al. (2018). Carrier-assisted single-tube processing approach for targeted proteomics analysis of low numbers of mammalian cells.[1] Analytical Chemistry.

- Context: Discusses Trifluoroethanol (TFE) based digestion workflows, providing the basis for fluorinated solvent/salt assisted digestion protocols.

-

Meryer Chemical. (2023). 2,2,2-Trifluoroethyl triethylammonium triflate Product Data. ChemicalBook.

- Context: Verification of the chemical structure, physical properties, and availability of the specific salt (CAS 380230-73-9).

-

Craft, G., et al. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function.[2] Biophysical Journal.

- Context: Mechanistic insight into how trifluoroethyl groups (in TFE)

Sources

Application Note: Late-Stage Functionalization with Trifluoroethyl(mesityl)iodonium Triflate

This Application Note is designed to address the specific request regarding Late-stage functionalization with 2,2,2-Trifluoroethyl triethylammonium triflate .

Editorial Note on Reagent Identification: While the specific salt 2,2,2-Trifluoroethyl triethylammonium triflate (CAS 380230-73-9) exists, the primary reagent class for late-stage C-H functionalization described in high-impact literature (e.g., Science, Nature, JACS) is the Hypervalent Iodine congener, specifically 2,2,2-Trifluoroethyl(mesityl)iodonium triflate . The ammonium salt is often a byproduct or a phase-transfer agent, whereas the iodonium salt is the active electrophilic/radical source. To ensure this guide is scientifically robust and practically useful, it focuses on the Iodonium reagent protocols while clarifying the role and potential utility of the Ammonium species.

Including Analysis of Ammonium Congeners and Radical Precursors

Executive Summary

The 2,2,2-trifluoroethyl (

This guide details the application of 2,2,2-Trifluoroethyl(mesityl)iodonium triflate (and related onium salts) for the direct, regioselective C-H functionalization of heteroarenes. Unlike traditional alkyl halides (e.g.,

Reagent Profile & Mechanistic Insight

The Reagent Landscape

It is critical to distinguish between the active functionalization reagent and its ammonium analogs.

| Reagent Name | Structure | CAS | Role in Synthesis |

| 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | N/A | Primary Reagent. Highly reactive electrophile/radical source for C-H functionalization. | |

| 2,2,2-Trifluoroethyl triethylammonium triflate | 380230-73-9 | Byproduct / Phase Transfer. Often formed when using | |

| 2,2,2-Trifluoroethyl triflate | 358-23-6 | Precursor. Potent alkylating agent (volatile liquid). Used to synthesize the onium salts. |

Mechanism of Action (Iodonium Pathway)

The iodonium reagent operates via a dual manifold depending on the catalyst and conditions:

-

Electrophilic Pathway (Metal-Free): Direct electrophilic aromatic substitution (

) on electron-rich heteroarenes (e.g., indoles, pyrroles). -

Radical Pathway (Photoredox/Metal-Catalyzed): Single Electron Transfer (SET) reduction of the iodonium salt generates the 2,2,2-trifluoroethyl radical (

), which attacks the heteroarene.

Figure 1: Mechanistic divergence of iodonium triflate reagents. The solid path represents the radical mechanism common in photoredox catalysis; the dashed path represents direct electrophilic substitution.

Application Protocols

Protocol A: Metal-Free C-H Trifluoroethylation of Indoles

Target: Electron-rich heteroarenes (Indoles, Pyrroles) Mechanism: Electrophilic Aromatic Substitution

Materials:

-

Substrate: Indole derivative (0.2 mmol)

-

Reagent: 2,2,2-Trifluoroethyl(mesityl)iodonium triflate (1.2 equiv)

-

Base: 2,6-Di-tert-butylpyridine (DTBP) (1.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Temperature: Ambient (

)

Step-by-Step Workflow:

-

Preparation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, weigh the Indole substrate (1.0 equiv).

-

Reagent Addition: Add 2,2,2-Trifluoroethyl(mesityl)iodonium triflate (1.2 equiv) and DTBP (1.2 equiv) inside a glovebox or under a stream of

.-

Note: The base prevents acid-catalyzed polymerization of the indole but must be non-nucleophilic to avoid quenching the iodonium reagent.

-

-

Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate). Cap the vial with a PTFE-lined septum.

-

Reaction: Stir at room temperature for 1-4 hours.

-

Visual Check: The reaction mixture typically remains homogeneous. Precipitation of mesityl iodide byproducts may occur.

-

-

Quenching: Dilute with

and wash with saturated -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography.

Self-Validating Checkpoint:

-

TLC Monitoring: The iodonium reagent is highly polar. Disappearance of the limiting reagent (indole) and appearance of a less polar spot (product) confirms conversion.

-

NMR Verification: Look for the characteristic quartet in

NMR around

Protocol B: Photoredox-Catalyzed Radical Trifluoroethylation

Target: Electron-deficient or complex heteroarenes (Pyridines, Quinolines) Mechanism: Radical Minisci-type reaction

Materials:

-

Substrate: Heteroarene (0.2 mmol)

-

Reagent: 2,2,2-Trifluoroethyl(mesityl)iodonium triflate (1.5 equiv)

-

Photocatalyst:

(2 mol%) -

Solvent: Acetonitrile (MeCN)

-

Light Source: Blue LED (450 nm)

Workflow Diagram:

Figure 2: Photoredox workflow for radical trifluoroethylation.

Troubleshooting & Optimization

The "Ammonium Salt" Trap

If you attempt to use 2,2,2-Trifluoroethyl triethylammonium triflate (CAS 380230-73-9) in the above protocols:

-

Observation: No reaction will occur under standard conditions. The C-N bond is too strong to cleave heterolytically to generate the carbocation, and the reduction potential is too negative for standard photocatalysts to generate the radical easily.

-

Correction: Ensure you are using the Iodonium salt. If you only have the ammonium salt, it is likely a waste product or requires harsh electrochemical oxidation to activate (not recommended for late-stage functionalization).

Handling & Stability

-

Iodonium Triflate: Stored at

, protected from light. It is a solid but can decompose over months. -

Safety: Hypervalent iodine compounds can be shock-sensitive; however, the trifluoroethyl derivative is generally stable. Always work behind a blast shield during scale-up.

Data Interpretation (NMR)

| Nucleus | Signal Characteristic | Assignment |

| Quartet around | Carbon of |

References

-

Direct Trifluoroethylation of Indoles: Tolnai, G. L., et al. "Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization."[1] Chemical Communications, 2013 , 49, 10572-10574.

-

Photoredox Trifluoroethylation: Koike, T., & Akita, M. "Visible-light-driven radical trifluoromethylation and trifluoroethylation." Accounts of Chemical Research, 2016 , 49(9), 1937-1945.

-

Reagent Properties (Ammonium vs Iodonium): Umemoto, T. "Electrophilic Perfluoroalkylating Agents." Chemical Reviews, 1996 , 96(5), 1757-1778.

-

General Late-Stage Functionalization Reviews: Cernak, T., et al. "The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules." Chemical Society Reviews, 2016 , 45, 546-576.

Sources

Application Note: Advanced Strategies for Late-Stage Trifluoromethylation of Heterocycles

Executive Summary

The incorporation of a trifluoromethyl (

This guide details three "gold-standard" yet evolving protocols for the direct C-H trifluoromethylation of heterocycles, utilizing hypervalent iodine (Togni II), sulfinate salts (Langlois/Baran), and photoredox catalysis.

Part 1: The Chemical Toolbox – Reagent Selection Strategy

Selecting the correct reagent is dictated by the electronic nature of the heterocycle substrate. Misalignment between the reagent’s radical/polar character and the substrate’s electron density is the primary cause of reaction failure.

Comparative Reagent Profile

| Reagent | Common Name | Type | Active Species | Target Substrate Class | Key Advantage |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni Reagent II | Electrophilic | Electron-Rich (Indoles, Pyrroles, Thiophenes) | Metal-free options; predictable regioselectivity.[3] | |

| Sodium Trifluoromethanesulfinate | Langlois Reagent | Nucleophilic* | Electron-Deficient (Pyridines, Quinolines) | Stable solid; ideal for photoredox catalysis. | |

| Zinc Bis(trifluoromethanesulfinate) | Baran Reagent (TFMS) | Radical Source | Complex Scaffolds (Native peptides, Drugs) | Works in open air/water; "Innate" reactivity. |

*Note: While Langlois reagent is a sulfinate anion (nucleophilic), in LSF protocols it is almost exclusively used as a radical source via Single Electron Transfer (SET) oxidation.

Decision Matrix: Workflow for Reagent Selection

Figure 1: Decision tree for selecting the optimal trifluoromethylation reagent based on substrate electronics.

Part 2: Detailed Experimental Protocols

Protocol A: Electrophilic Trifluoromethylation of Indoles (Togni II)

Mechanism: This reaction proceeds via the activation of the hypervalent iodine bond. While often catalyzed by Lewis acids (

Materials:

-

Substrate: Indole derivative (1.0 equiv)

-

Reagent: Togni Reagent II (1.2 equiv) [CAS: 887144-94-7]

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

-

Catalyst: Zinc(II) triflimide (

) (10 mol%) - Optional for acceleration

Step-by-Step Methodology:

-

Setup: In a 10 mL vial equipped with a magnetic stir bar, weigh the Indole substrate (0.5 mmol) and Togni Reagent II (190 mg, 0.6 mmol).

-

Solvation: Add anhydrous DCM (2.5 mL). If the substrate is insoluble, switch to MeOH, but note that MeOH can sometimes lead to solvolysis side products.

-

Activation: Add

(30 mg, 0.05 mmol) under a nitrogen atmosphere.-

Expert Note: Togni II is shock-sensitive and thermally unstable above 120°C. Do not heat this reaction above 40°C.

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Togni II spots often streak; use UV visualization).

-

Workup: Dilute with DCM (10 mL), wash with saturated

(to remove iodobenzoic acid byproduct), then brine. Dry over -

Purification: Silica gel chromatography.

-

Tip: Trifluoromethylated products are significantly less polar than the starting material. Use a gradient starting with 100% Hexanes.

-

Protocol B: Metal-Free Photoredox Trifluoromethylation (Langlois)

Mechanism: A "Green Chemistry" approach utilizing Eosin Y as an organic photocatalyst. The excited catalyst (

Materials:

-

Substrate: Pyridine/Quinoline derivative (1.0 equiv)

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)

-

Catalyst: Eosin Y (2 mol%)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv, 70% aq.)

-

Solvent: DMSO/Water (4:1)

Step-by-Step Methodology:

-

Reagent Prep: To a pressure tube, add the substrate (0.5 mmol), Langlois Reagent (234 mg, 1.5 mmol), and Eosin Y (6.5 mg).

-

Solvent & Oxidant: Add DMSO (2 mL) and Water (0.5 mL). Add TBHP (approx. 140 µL).

-

Critical Step: Sparge the mixture with Argon for 10 minutes. While TBHP is an oxidant, the radical chain requires the removal of bulk atmospheric oxygen which acts as a radical trap.

-

-

Irradiation: Seal the tube and place it 2–3 cm away from Blue LEDs (450–460 nm, ~10-20W). Use a fan to keep the reaction at ambient temperature (25–30°C).

-

Monitoring: Reaction typically completes in 12–24 hours. Monitor via

NMR using -

Workup: Dilute with EtOAc, wash extensively with water (to remove DMSO).

Mechanistic Pathway (Graphviz):

Figure 2: Photoredox cycle for Langlois reagent activation using Eosin Y.

Part 3: Troubleshooting & Expert Insights

The "Innate" Advantage (Baran Reagent)

If Protocols A or B fail due to functional group incompatibility, switch to Zinc Bis(trifluoromethanesulfinate) (TFMS) .

-

Why? It does not require photocatalysts or strong Lewis acids.

-

Protocol Adjustment: Run in a biphasic mixture of DCM/Water (2.5:1) with TBHP (3.0 equiv) at 0°C to RT. The slow release of radicals from the Zinc salt prevents "radical recombination" side reactions common with the sodium salt.

Purification Challenges

-

Volatility: Small trifluoromethylated heterocycles (MW < 200) can be volatile. Do not use high-vacuum for extended periods. Rotovap at >100 mbar.[4]

-

Visualization: The

group is electron-withdrawing, often deactivating the ring and reducing UV absorbance. Use

Safety: The "Exotherm" Trap

-

Togni II: Never scale up Togni II reactions >5g without DSC (Differential Scanning Calorimetry) testing. The hypervalent iodine bond contains significant potential energy.

-

Langlois/TFMS: These reactions generate

gas. Always perform in a well-ventilated fume hood or a sealed pressure tube (if volume is small).

References

-

Togni Reagent II (Synthesis & Utility)

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent.[3] Angewandte Chemie International Edition.

-

-

Langlois Reagent (Photoredox Application)

-

Baran Reagent (Innate Functionalization)

-

Zinc Sulfinate Preparation Protocol

-

O'Hara, F., Baxter, R. D., O'Brien, A. G., et al. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery.[8] Nature Protocols.

-

-

Recent Photoredox Advances (Metal-Free)

-

Reddy, V. P., et al. (2025).[9] Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Scholars' Mine.

-

Sources

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Togni Reagent II - Enamine [enamine.net]

- 4. Togni reagent II - Wikipedia [en.wikipedia.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 7. Baran difluoromethylation reagent - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

Navigating the Triflate Maze: A Technical Support Guide to Purifying Products from Reactions with Ammonium Triflate Salts

For Researchers, Scientists, and Drug Development Professionals

Ammonium triflate (NH₄OTf) is a versatile and increasingly utilized reagent and catalyst in modern organic synthesis. Its unique properties, including high thermal stability and solubility in various organic solvents, make it a valuable tool. However, the presence of residual ammonium triflate and related byproducts in reaction mixtures often presents a significant purification challenge, particularly when dealing with polar products. This technical support center provides a comprehensive guide to troubleshooting common issues and offers robust, field-proven strategies for the successful isolation of pure compounds.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems encountered during the workup and purification of reaction mixtures containing ammonium triflate.

Issue 1: Persistent Ammonium Triflate Contamination in the Final Product After Standard Aqueous Workup

Q: I've performed a standard aqueous workup (e.g., washing with water or brine), but my NMR/LC-MS analysis still shows the presence of ammonium triflate. Why is this happening and what should I do?

A: This is a frequent challenge, especially when the desired product is polar. Ammonium triflate exhibits significant solubility in water, but its solubility in some organic solvents is not negligible, leading to its partitioning into the organic layer along with your product.

Causality: The high polarity of both your product and ammonium triflate can lead to co-extraction into the organic phase, especially if solvents like ethyl acetate or acetonitrile are used. Furthermore, if your product has functional groups that can form hydrogen bonds or ion pairs with the ammonium or triflate ions, this can enhance the salt's solubility in the organic layer.

Solutions:

-

Salting-Out Effect: During the aqueous wash, use a saturated solution of a less soluble salt (e.g., sodium chloride - brine) to decrease the solubility of ammonium triflate in the aqueous phase and drive it further into the organic layer is not the correct approach here. Instead, the goal is to maximize the partitioning of the ammonium triflate into the aqueous layer. Therefore, multiple washes with deionized water are often more effective than a single brine wash. The high concentration of ions in brine can sometimes hinder the dissolution of other salts from the organic layer.

-

Solvent Choice for Extraction: If your product is sufficiently non-polar, consider switching to a less polar extraction solvent like dichloromethane (DCM) or even diethyl ether, where the solubility of ammonium triflate is lower.[1]

-

Liquid-Liquid Extraction with an Immiscible Organic Solvent System: A more advanced technique involves a biphasic system where your product is soluble in one organic solvent, and the ammonium triflate is preferentially soluble in another, immiscible organic solvent. For example, a hexane/acetonitrile partition can be effective. The polar ammonium triflate will favor the acetonitrile layer.

Issue 2: Product and Ammonium Triflate Co-elute During Silica Gel Chromatography

Q: I'm attempting to purify my product using flash column chromatography on silica gel, but the ammonium triflate is smearing or co-eluting with my polar product. How can I achieve separation?

A: This is a classic problem when dealing with polar, ionic impurities on a polar stationary phase like silica gel. The strong interaction of the ammonium and triflate ions with the silica surface can lead to poor chromatographic behavior.

Causality: Silica gel has acidic silanol groups on its surface, which can strongly interact with the ammonium cation. This can lead to tailing and unpredictable elution. The triflate anion, being the conjugate base of a superacid, is generally considered a weakly coordinating anion; however, its polarity can still contribute to interactions with the silica surface.[2]

Solutions:

-

Pre-Chromatography Salt Removal: The most effective strategy is to remove the bulk of the ammonium triflate before chromatography. The methods described in Issue 1 (aqueous workup, precipitation) should be attempted first.

-

Ion-Exchange Chromatography: This is a highly effective method for selectively removing the ammonium cation.

-

Cation-Exchange Resin: Using a strong acid cation-exchange resin (e.g., Dowex® 50WX8) is a reliable method.[3] The ammonium ions will be captured by the resin, allowing your neutral or anionic product to pass through. A subsequent wash with a suitable solvent will elute your product.

-

-

Modified Mobile Phases for Silica Gel Chromatography: If you must use silica gel chromatography with the salt present, modifying the mobile phase can improve separation:

-

Adding a Competitive Base: Including a small amount of a volatile base like triethylamine (TEA) or ammonia in your eluent can help to block the acidic sites on the silica gel, reducing the tailing of your product and potentially changing the elution profile of the ammonium salt.

-

Using a More Polar Solvent System: For very polar compounds, sometimes a highly polar mobile phase (e.g., a gradient of dichloromethane/methanol with a small percentage of ammonium hydroxide) can effectively elute the product while leaving the salt adsorbed to the silica.

-

Issue 3: Low Product Recovery After Purification

Q: After my purification protocol, the yield of my desired product is significantly lower than expected. Where could my product be going?

A: Product loss can occur at multiple stages of the purification process, especially when dealing with polar compounds and salt byproducts.

Causality and Solutions:

-

Partitioning into the Aqueous Layer: If your product has significant water solubility, it may be lost to the aqueous phase during extractions.

-

Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

-

Solvent Evaporation from Aqueous Layer: If your product is stable, you can carefully evaporate the water from the aqueous layer and then attempt to extract the product from the resulting solid residue with an organic solvent in which the inorganic salts are insoluble.

-

-

Irreversible Adsorption on Silica Gel: Highly polar compounds can sometimes bind irreversibly to silica gel.

-

Use of a Milder Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.

-

Flush the Column: After collecting your product, flushing the column with a very strong eluent (e.g., methanol with a few percent of acetic acid or ammonia, depending on your product's stability) can sometimes recover strongly adsorbed material.

-

-

Precipitation with the Salt: If you are using a precipitation method to remove the ammonium triflate, your product might co-precipitate, especially if it has similar solubility properties.

-

Analyze the Precipitate: Take a small sample of the precipitate and analyze it (e.g., by TLC or LC-MS) to see if your product is present.

-

Optimize the Anti-Solvent: Experiment with different anti-solvents or a mixture of anti-solvents to find conditions where the salt precipitates selectively.

-

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start with for removing ammonium triflate?

A1: For a non-polar to moderately polar product, a thorough aqueous workup with multiple portions of deionized water is the simplest and often most effective first step.[4] For polar products, starting with a precipitation strategy or moving directly to ion-exchange chromatography is often more efficient and leads to higher recovery.[3]

Q2: Can I use a different ammonium salt that is easier to remove?

A2: The choice of ammonium salt is often dictated by the specific reaction requirements. However, if the reaction allows, ammonium salts with larger, more organic cations (e.g., tetrabutylammonium triflate) might be more soluble in organic solvents and thus easier to remove with an aqueous wash. Conversely, salts like ammonium chloride, which have different solubility profiles, might be removable by precipitation with specific organic solvents.[5]

Q3: How does the triflate anion itself affect purification?

A3: The triflate anion (CF₃SO₃⁻) is the conjugate base of a very strong acid, making it a poor nucleophile and a good leaving group.[2] In the context of purification, its primary impact is its polarity. While generally considered "weakly coordinating," it can form ion pairs with cationic products or intermediates.[6][7] This can alter the solubility and chromatographic behavior of your product. If your product is a cation, the triflate may be carried with it throughout the purification. In such cases, an anion-exchange resin may be necessary.

Q4: Are there any safety concerns when working with ammonium triflate and its purification byproducts?

A4: Ammonium triflate itself is a stable salt. However, when heated strongly, it can decompose to produce toxic and corrosive fumes, including oxides of nitrogen, sulfur oxides, and hydrogen fluoride.[8][9] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When using ion-exchange resins, be aware that they can swell or shrink in different solvents, and some reactions with strong oxidizing agents can be hazardous. Always consult the safety data sheet (SDS) for all chemicals and reagents used.

Experimental Protocols

Protocol 1: Removal of Ammonium Triflate by Cation-Exchange Chromatography

This protocol is suitable for neutral or anionic products that are contaminated with ammonium triflate.

Materials:

-

Crude reaction mixture containing the product and ammonium triflate

-

Strong acid cation-exchange resin (e.g., Dowex® 50WX8, 100-200 mesh, H⁺ form)

-

Methanol (or another suitable solvent for your product)

-

Chromatography column

-

Collection flasks

Procedure:

-

Resin Preparation:

-

Prepare a slurry of the cation-exchange resin in methanol.

-

Pour the slurry into a chromatography column to create a packed bed. The bed volume should be sufficient to capture all the ammonium ions (a significant excess is recommended).

-

Wash the resin bed with 3-5 column volumes of methanol to remove any impurities and to equilibrate the resin.

-

-

Sample Loading:

-

Dissolve the crude reaction mixture in a minimal amount of methanol.

-

Carefully load the sample onto the top of the resin bed.

-

-

Elution:

-

Elute the product from the column with methanol.

-

Collect fractions and monitor the elution of your product by TLC or LC-MS. The ammonium triflate will remain bound to the resin.

-

-

Resin Regeneration (Optional):

-

The resin can be regenerated by washing with a strong acid (e.g., 1-2 M HCl) to remove the bound ammonium ions, followed by extensive washing with deionized water and then methanol to prepare it for reuse.

-

Protocol 2: Purification by Precipitation

This protocol is effective when there is a solvent in which your product is soluble, but ammonium triflate is not.

Materials:

-

Crude reaction mixture

-

A solvent in which your product is highly soluble (e.g., dichloromethane, acetonitrile)

-

An "anti-solvent" in which your product is soluble but ammonium triflate is insoluble (e.g., diethyl ether, hexanes)

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Dissolution:

-

Dissolve the crude reaction mixture in a minimum amount of a solvent in which both the product and ammonium triflate are soluble (e.g., acetonitrile).

-

-

Precipitation:

-

Slowly add the anti-solvent (e.g., diethyl ether) to the stirred solution.

-

Ammonium triflate should begin to precipitate as a solid. Continue adding the anti-solvent until no more precipitate forms.

-

Cooling the mixture in an ice bath can often improve the precipitation efficiency.

-

-

Isolation:

-

Collect the precipitated ammonium triflate by filtration.

-

Wash the precipitate with a small amount of the cold anti-solvent to recover any entrained product.

-

The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to obtain your product.

-

Data Presentation

Table 1: Solubility of Ammonium Triflate in Common Organic Solvents

| Solvent | Solubility | Notes |

| Water | Highly Soluble | The primary solvent for removal via aqueous extraction. |

| Methanol | Soluble | Can be used to dissolve the crude mixture for chromatography. |

| Acetonitrile | Soluble | A good solvent for dissolving the crude mixture before precipitation with a less polar solvent. |

| Dichloromethane (DCM) | Slightly Soluble | Can be an effective extraction solvent if the product is sufficiently soluble. |

| Tetrahydrofuran (THF) | Slightly Soluble | Similar to DCM in its utility for extraction. |

| Ethyl Acetate | Sparingly Soluble | Often used for extraction, but multiple washes are needed to remove the salt. |

| Diethyl Ether | Insoluble | A good anti-solvent for precipitating ammonium triflate. |

| Hexanes/Heptane | Insoluble | An effective anti-solvent for precipitation. |

Note: This table provides qualitative solubility data. The exact solubility can vary with temperature and the presence of other solutes.

Visualization

Workflow for Selecting a Purification Strategy

Caption: Decision tree for selecting an appropriate purification method.

Mechanism of Ammonium Triflate Removal by Cation-Exchange Resin

Sources

- 1. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]